2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
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Overview
Description
2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is an organic compound that belongs to the class of boronic acid derivatives. This compound is known for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the reaction of 2-methoxypyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing intermediates.
Substitution: The methoxy group and the boronic ester moiety can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various boronic acids, esters, and substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and anticancer agents.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxypyridine-5-boronic acid pinacol ester
- 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine stands out due to its unique combination of a methoxy group and a boronic ester moiety, which imparts high reactivity and stability. This makes it particularly valuable in cross-coupling reactions and the synthesis of complex organic molecules .
Properties
Molecular Formula |
C14H20BNO3 |
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Molecular Weight |
261.13 g/mol |
IUPAC Name |
2-methoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)9-8-11-6-7-12(17-5)16-10-11/h6-10H,1-5H3/b9-8+ |
InChI Key |
YPGPBPGFWHQGQH-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=C(C=C2)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=C(C=C2)OC |
Origin of Product |
United States |
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